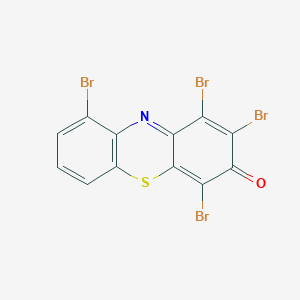
1,2,4,9-Tetrabromo-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,9-Tetrabromo-3H-phenothiazin-3-one is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of four bromine atoms and a phenothiazine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one typically involves the bromination of 3H-phenothiazin-3-one. The process begins with the preparation of 3H-phenothiazin-3-one, which is synthesized by refluxing 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The bromination is then carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent bromination. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Less brominated phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1,2,4,9-Tetrabromo-3H-phenothiazin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one involves its interaction with molecular targets and pathways. As a photocatalyst, it facilitates the transfer of electrons during photochemical reactions, leading to the oxidation of sulfides to sulfoxides . In biological systems, it may inhibit specific enzymes or pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
3H-Phenothiazin-3-one: A parent compound with similar core structure but without bromine atoms.
1,2,4-Benzotriazines: Compounds with similar heterocyclic structures and applications in medicinal chemistry.
10-Phenylphenazin-2(10H)-one (Aposafranone): Another phenothiazine derivative with distinct chemical properties.
Uniqueness: 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one is unique due to the presence of four bromine atoms, which enhance its reactivity and potential applications in various fields. Its ability to act as a photocatalyst and its therapeutic potential make it a valuable compound for further research and development.
Properties
CAS No. |
62721-44-2 |
|---|---|
Molecular Formula |
C12H3Br4NOS |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
1,2,4,9-tetrabromophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br4NOS/c13-4-2-1-3-5-9(4)17-10-6(14)7(15)11(18)8(16)12(10)19-5/h1-3H |
InChI Key |
NRAJBVVBRKFOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















